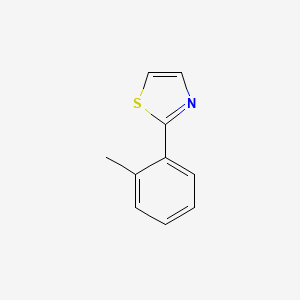

2-(O-Tolyl)thiazole

Description

Historical Context and Evolution of Thiazole (B1198619) Chemistry

The journey into the world of thiazole chemistry began in the late 19th century. The systematic study of the parent heterocycle and its derivatives was pioneered in the laboratory of Arthur Hantzsch in 1887, following earlier work on benzothiazoles by Hofmann. researchgate.net The Hantzsch thiazole synthesis, a classic cyclization reaction between α-haloketones and thioamides, remains a prominent and widely utilized method for constructing the thiazole core. acs.org Over the decades, the synthetic repertoire has expanded significantly, with numerous methods being developed to create diverse thiazole derivatives, reflecting the enduring importance of this heterocyclic scaffold in organic synthesis. acs.org

Structural and Electronic Features of the Thiazole Core

The thiazole ring is a planar, aromatic system. nih.govontosight.ai Its aromaticity is a result of the delocalization of a lone pair of electrons from the sulfur atom, creating a 6π-electron system that confers significant stability. nih.govfrontiersin.org This aromatic character is evident in its spectroscopic properties, with ring protons showing chemical shifts in ¹H NMR spectra between 7.27 and 8.77 ppm, indicative of a strong diamagnetic ring current. nih.govnih.gov

The electronic nature of the thiazole ring is characterized by distinct regions of reactivity. The presence of the electronegative nitrogen atom and the sulfur atom influences the electron density distribution. Calculated π-electron densities indicate that the C5 position is the primary site for electrophilic substitution. nih.govnih.gov Conversely, the C2 position is susceptible to deprotonation by strong bases and subsequent nucleophilic attack. nih.govrsc.org This dual reactivity allows for functionalization at various points on the ring, making it a versatile building block for complex molecular architectures. frontiersin.org

Overview of Thiazole-Containing Compounds in Diverse Scientific Disciplines

The thiazole nucleus is a privileged scaffold found in numerous biologically active compounds, both natural and synthetic. acs.orgvulcanchem.com Its presence is critical to the function of molecules like Vitamin B1 (thiamine). ontosight.ainih.gov In the realm of medicine, thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including:

Anticancer: Compounds like the FDA-approved drug Dasatinib feature a thiazole ring and are used to treat certain types of cancer. nih.gov Numerous research efforts focus on novel thiazole derivatives as potential antitumor agents. vulcanchem.comnih.govnih.gov

Antimicrobial: The thiazole moiety is a component of many antibacterial and antifungal agents. vulcanchem.comrsc.org For example, sulfathiazole (B1682510) is a well-known antimicrobial drug.

Anti-inflammatory: Non-steroidal anti-inflammatory drugs (NSAIDs) such as Meloxicam incorporate a thiazole structure. nih.gov

Enzyme Inhibition: Thiazole derivatives have been developed as inhibitors for various enzymes, including cholinesterases, which are targets in Alzheimer's disease treatment. ontosight.ainih.gov

Beyond pharmaceuticals, thiazole-containing compounds are integral to other scientific fields:

Agrochemicals: Thiazole derivatives are used to protect crops as effective fungicides and herbicides. nih.govrsc.org Zinc thiazole, for instance, is used to control bacterial diseases in rice.

Materials Science: The unique electronic and optical properties of thiazoles make them suitable for developing advanced materials such as dyes and organic light-emitting diodes (OLEDs). nih.govrsc.org

Rationale for Focused Investigation on 2-(o-Tolyl)thiazole and its Substituted Analogues

The focused investigation into this compound and its derivatives is driven by the understanding that the specific substitution pattern on the 2-arylthiazole core can profoundly influence the molecule's properties and biological activity. The "o-tolyl" group, which is a phenyl ring substituted with a methyl group at the ortho position, introduces distinct steric and electronic effects.

Research has shown that the position of a substituent on the aryl ring (ortho, meta, or para) is critical. For example, in a study of thiazole derivatives as potential anticancer agents, substitution at the ortho position of the phenyl ring led to enhanced cytotoxicity compared to para substitution. rsc.org This highlights that even a subtle change in the substituent's location can have a significant biological impact, justifying a focused study on a specific isomer like this compound.

The ortho-methyl group in the tolyl substituent imparts specific steric constraints. This steric hindrance can influence the molecule's conformation and its ability to interact with biological targets like enzyme active sites. acs.orgnih.gov For instance, the steric bulk of the o-tolyl group can affect the planarity between the phenyl and thiazole rings, which in turn can modulate binding affinity and biological response. nih.gov

Detailed Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound derivatives, particularly for their potential as anticancer agents. One notable study investigated a series of 4-phenyl-3-(o-tolyl)thiazol-2(3H)-imine derivatives for their ability to inhibit the human lactate (B86563) dehydrogenase A (hLDHA) enzyme and their cytotoxic effects on various cancer cell lines. nih.govrsc.org

The findings from this research are summarized in the interactive data table below.

Table 1: Anticancer and Enzyme Inhibitory Activity of 4-Phenyl-3-(o-tolyl)thiazol-2(3H)-imine Derivatives researchgate.netnih.govrsc.org

| Compound ID | Substituents (R¹, R², R³) | hLDHA Inhibition (%) | IC₅₀ HeLa (µM) | IC₅₀ SiHa (µM) | IC₅₀ HepG2 (µM) |

| 8a | R¹=H, R²=H, R³=H | 33 | >100 | >100 | 75.50 |

| 8b | R¹=OCH₃, R²=H, R³=H | 65 | 2.97 | 4.20 | 22.66 |

| 8c | R¹=NO₂, R²=H, R³=H | 70 | 6.02 | 6.78 | 15.38 |

| 8j | R¹=H, R²=H, R³=OCH₃ | 55 | 1.65 | 2.32 | 7.90 |

| 8m | R¹=H, R²=OCH₃, R³=OCH₃ | 48 | 8.60 | 5.25 | 5.15 |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower value indicates greater potency. hLDHA: Human Lactate Dehydrogenase A, an enzyme often overexpressed in cancer cells. HeLa, SiHa: Human cervical cancer cell lines. HepG2: Human liver cancer cell line.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-4-2-3-5-9(8)10-11-6-7-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZBVGAQYNMQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481690 | |

| Record name | 2-(O-TOLYL)THIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39187-97-8 | |

| Record name | 2-(O-TOLYL)THIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Transformations of 2 O Tolyl Thiazole

Classical and Modern Synthetic Approaches to 2-(O-Tolyl)thiazole Core

The construction of the this compound scaffold can be achieved through several established and contemporary synthetic methodologies. These approaches offer varying degrees of efficiency, substrate scope, and environmental compatibility.

Hantzsch Thiazole (B1198619) Synthesis and its Variants

The Hantzsch thiazole synthesis is a foundational method for constructing the thiazole ring. nih.gov In the context of this compound, this typically involves the condensation reaction between an α-haloketone and o-tolylthioamide. rsc.orgnih.gov Numerous modifications to the classical Hantzsch synthesis have been developed to improve yields and expand its utility. For instance, the reaction can be performed under solvent-free conditions, offering an environmentally friendly alternative. nih.gov Microwave-assisted Hantzsch reactions have also been shown to accelerate the synthesis of thiazole derivatives. researchgate.net

A common variant involves the reaction of 2-bromo-1-(p-tolyl)ethanone with thiourea (B124793) in refluxing ethanol, which can yield 2-(p-tolyl)thiazole (B1609858) with high efficiency. vulcanchem.com The synthesis of 2-substituted-4-{4-(adamant-1-yl)phenyl}thiazoles has been accomplished through a Hantzsch condensation of the appropriate thioamide with an α-bromoketone. nih.gov Similarly, new coumarin-based thiazole derivatives can be synthesized by reacting thiocarbohydrazide, aldehydes, and α-halocarbonyl coumarins. nih.gov

Table 1: Hantzsch Thiazole Synthesis Variants

| Reactants | Conditions | Product | Reference |

| α-haloketones, Thioamides | Classical conditions | Thiazole derivatives | rsc.orgnih.gov |

| 2-bromoacetophenones, Thiourea/Selenourea | Solvent-free | 2-aminothiazoles/2-amino-1,3-selenazoles | nih.gov |

| Thioamides, α-bromoketones | Microwave irradiation | Thiazole derivatives | researchgate.net |

| Thiobenzamide, α-bromoketone | Hantzsch condensation | Thiazole adduct | nih.gov |

Cyclization Reactions Involving ortho-Tolyl-Substituted Thioamides

The cyclization of thioamides is a versatile strategy for synthesizing thiazoles. Specifically, o-tolyl-substituted thioamides serve as key precursors for this compound. These reactions often proceed via condensation with a suitable partner that provides the remaining atoms for the thiazole ring. For example, the reaction between α-oxothioamides and α-bromoketones can lead to a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles. rsc.orgrsc.orgnih.gov This method is considered an important extension of the Hantzsch synthesis. rsc.org

Copper(I) bromide has been shown to efficiently catalyze the synthesis of 2-aryl-4-substituted-thiazole-5-carboxylate derivatives from α-diazo-β-keto esters and aromatic primary thioamides. thieme-connect.comresearchgate.net Another approach involves the reaction of thioamides with alkynyl(aryl)iodonium salts. rsc.org

Catalyst-Free Methodologies for Thiazole Formation

In a move towards greener chemistry, several catalyst-free methods for thiazole synthesis have been developed. These reactions often utilize alternative energy sources or benign reaction media to drive the cyclization. For example, a visible-light-induced synthesis of 2,4-disubstituted thiazoles has been developed using methyl aryl ketones, N-bromo-succinimide (NBS), and thioamides in water, without the need for a catalyst. rsc.org This method is noted for being environmentally friendly and cost-effective. rsc.org

Another catalyst-free approach involves the reaction of α-diazoketones and thiourea in the presence of PEG-400 at elevated temperatures to produce 2-aminothiazoles in good yields. bepls.com Additionally, the condensation of α-bromoketones with thiourea or thioamide compounds can proceed smoothly in glycerin without a catalyst to yield substituted thiazole derivatives. researchgate.net Microwave-assisted synthesis of hydrazinyl thiazoles has also been achieved under solvent and catalyst-free conditions. researchgate.net

Table 2: Catalyst-Free Thiazole Synthesis

| Reactants | Conditions | Product | Reference |

| Methyl aryl ketones, NBS, Thioamides | Visible light, Water | 2,4-disubstituted thiazoles | rsc.org |

| α-diazoketones, Thiourea | PEG-400, 100 °C | 2-aminothiazoles | bepls.com |

| α-bromoketones, Thiourea/Thioamide | Glycerin, Room Temperature | Substituted thiazole derivatives | researchgate.net |

| Aryl ketones, Thiosemicarbazide, α-haloketones | Microwave irradiation, Solvent-free | Hydrazinyl thiazoles | researchgate.net |

One-Pot Synthetic Strategies for this compound Derivatives

One-pot syntheses offer significant advantages in terms of efficiency and reduced waste by combining multiple reaction steps into a single procedure without isolating intermediates. orientjchem.orgorientjchem.org Several one-pot methods have been reported for the synthesis of thiazole derivatives, which can be adapted for this compound analogues.

For instance, a one-pot, two-step procedure has been developed for the synthesis of 2-arylidenehydrazinyl-4-arylthiazoles from aromatic aldehydes, thiosemicarbazide, and phenacyl bromide. orientjchem.orgorientjchem.org This method involves the in situ formation of a thiosemicarbazone followed by cyclization. orientjchem.orgorientjchem.org Another one-pot approach allows for the transformation of alkylarenes into 2-amino-4-arylthiazoles using N-bromosuccinimide and thioureas under mild, transition-metal-free conditions. scilit.com Furthermore, a facile one-pot procedure for synthesizing N-substituted 2-aminothiazoles from 2-amino-4-arylthiazoles and aryl aldehydes has been described, utilizing either conventional heating or microwave irradiation. clockss.org A tin(IV) chloride-mediated one-pot synthesis of 2,4,5-trisubstituted thiazoles from nitro-substituted donor-acceptor cyclopropanes and thioamides has also been reported. rsc.org

Derivatization Strategies for this compound Analogues

Once the this compound core is synthesized, it can be further modified to create a diverse range of analogues. Functionalization can occur at various positions on the thiazole ring.

Functionalization at the Thiazole Ring Positions (e.g., C-4, C-5)

The C-4 and C-5 positions of the thiazole ring are common sites for introducing chemical diversity. For example, 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates can be synthesized by α-halogenation of β-keto esters with N-bromosuccinimide, followed by cyclization with thiourea. nih.gov The synthesis of 3-amino-3-(2-arylthiazol-4-yl)propanoic acids has been achieved through the condensation of 2-arylthiazole-4-carbaldehydes with malonic acid and ammonium (B1175870) acetate. farmaciajournal.com

Palladium-catalyzed direct arylation has been used to functionalize the C-4 position of thiazole derivatives. acs.org Furthermore, a study on the synthesis of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles highlighted that substituents at both the C-2 and C-5 positions significantly affect the compound's properties. nih.gov

Modifications of the ortho-Tolyl Moiety

The ortho-tolyl group of this compound provides a site for various chemical modifications, allowing for the introduction of different functional groups and the extension of the molecular structure. These modifications can influence the steric and electronic properties of the entire molecule.

One common transformation is the manipulation of the methyl group. For instance, the methyl group can undergo oxidation to an aldehyde or a carboxylic acid, providing a handle for further reactions such as condensations or amide bond formations. vulcanchem.com The aromatic ring of the tolyl group is also susceptible to electrophilic substitution reactions, such as nitration or halogenation, although the directing effects of the thiazole ring and the methyl group must be considered.

Furthermore, the tolyl moiety can be involved in cross-coupling reactions. For example, palladium-catalyzed reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds at the tolyl ring, enabling the synthesis of more complex derivatives. organic-chemistry.org The steric hindrance imposed by the ortho-methyl group can influence the regioselectivity of these reactions.

Formation of Hybrid Heterocyclic Systems Incorporating this compound

This compound can serve as a building block for the synthesis of more complex, fused, and linked heterocyclic systems. These hybrid systems often exhibit unique chemical and physical properties arising from the combination of different heterocyclic rings.

One approach to forming hybrid systems is through reactions involving functional groups on the thiazole ring. For example, if the thiazole ring is substituted with an amino group, it can undergo condensation reactions with dicarbonyl compounds to form fused pyrazine (B50134) or imidazole (B134444) rings. tandfonline.com Similarly, a carboxyl group on the thiazole can be used to form amide linkages with other heterocyclic amines.

Another strategy involves the construction of a new ring fused to the thiazole core. This can be achieved through intramolecular cyclization reactions of appropriately substituted this compound derivatives. For instance, a this compound bearing a reactive side chain at the C4 or C5 position can be induced to cyclize, forming bicyclic systems like thiazolo[3,2-a]pyridines or thiazolo[3,2-b]indazoles. The synthesis of thiazolo[5,4-d]thiazoles, formed by two fused thiazole rings, has been explored for applications in organic dyes. mdpi.com

Multicomponent reactions (MCRs) also offer an efficient route to complex heterocyclic systems incorporating the this compound motif. In an MCR, three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants. For example, a Biginelli-type reaction could potentially incorporate a this compound-carbaldehyde to produce dihydropyrimidinone derivatives.

Metal Complexation of this compound Derivatives

The nitrogen and sulfur atoms within the thiazole ring of this compound and its derivatives can act as coordination sites for metal ions. This ability to form metal complexes has led to their exploration in various fields, including catalysis and materials science. mdpi.com

The coordination chemistry of 2-aminophenyl)benzothiazole derivatives, which share structural similarities with functionalized 2-(o-tolyl)thiazoles, has been investigated with transition metals like Co(II) and Ni(II). mdpi.com These complexes often exhibit interesting photophysical properties. The nitrogen atom of the thiazole ring and a substituent at the ortho position of the tolyl group can act as a bidentate ligand, forming a stable chelate ring with a metal center.

For instance, a this compound derivative with a hydroxyl or amino group on the tolyl ring can form stable complexes with metals such as copper, palladium, or ruthenium. vulcanchem.commdpi.com These complexes can be designed to have specific geometries and electronic properties, making them suitable for applications in catalysis, such as in oxidation reactions or as photosensitizers in dye-sensitized solar cells. vulcanchem.com The steric bulk of the o-tolyl group can influence the coordination geometry and the accessibility of the metal center, which in turn can affect the catalytic activity and selectivity of the complex.

Optimization of Reaction Conditions and Green Chemistry Considerations

The synthesis of this compound and its derivatives is often guided by the principles of green chemistry, which aim to design chemical processes that are environmentally benign. researchgate.net This involves optimizing reaction conditions to maximize yield and purity while minimizing waste and the use of hazardous substances.

Solvent Effects and Temperature Control

The choice of solvent can significantly impact the outcome of a chemical reaction. In the context of synthesizing this compound, often through variations of the Hantzsch thiazole synthesis, solvents are selected based on their ability to dissolve reactants and intermediates, as well as their boiling point, which influences the reaction temperature. vulcanchem.commdpi.com

Ethanol is a commonly used solvent in Hantzsch synthesis, as it is relatively non-toxic and can effectively dissolve many of the reactants. vulcanchem.com Water is also being explored as a green alternative, sometimes in combination with microwave irradiation to accelerate reaction rates. scirp.orgbepls.com The use of polyethylene (B3416737) glycol (PEG) as a recyclable and non-toxic reaction medium has also been reported. researchgate.net In some cases, solvent-free conditions, such as solid-state grinding, have been successfully employed to synthesize thiazole derivatives, completely eliminating the need for a solvent. vulcanchem.com

Temperature control is crucial for controlling reaction rates and minimizing the formation of byproducts. nih.gov While some reactions require elevated temperatures to proceed at a reasonable rate, higher temperatures can also lead to decomposition of reactants or products. beilstein-journals.org Microwave-assisted synthesis has emerged as a valuable tool, as it allows for rapid and uniform heating, often leading to shorter reaction times and higher yields compared to conventional heating methods. scirp.orgderpharmachemica.com

Here is an interactive data table summarizing the optimization of reaction conditions for the synthesis of thiazole derivatives, which can be applied to this compound.

| Parameter | Condition | Effect on Reaction |

| Solvent | Ethanol | Good solubility for many reactants in Hantzsch synthesis. vulcanchem.com |

| Water | Green solvent, often used with microwave irradiation. scirp.orgbepls.com | |

| Polyethylene Glycol (PEG) | Recyclable and non-toxic medium. researchgate.net | |

| Solvent-free | Eliminates solvent waste. vulcanchem.com | |

| Temperature | Elevated Temperatures | Increases reaction rate but can lead to decomposition. beilstein-journals.org |

| Microwave Heating | Rapid and uniform heating, shorter reaction times. scirp.orgderpharmachemica.com | |

| Room Temperature | Mild conditions, but may require longer reaction times. | |

| Catalyst | Triethylamine (B128534) | Common base in Hantzsch synthesis. vulcanchem.com |

| Iodine | Used as a catalyst in some greener protocols. dergipark.org.tr | |

| Silica (B1680970) Supported Tungstosilisic Acid | Reusable catalyst for one-pot synthesis. researchgate.net |

Catalyst Screening and Ligand Effects

Catalysts play a vital role in many synthetic routes to thiazoles, often by lowering the activation energy and increasing the reaction rate. A variety of catalysts have been explored for the synthesis of 2-arylthiazoles.

In the classic Hantzsch synthesis, a base such as triethylamine is often used to facilitate the cyclization step. vulcanchem.com More recently, greener alternatives have been sought. For instance, iodine has been used as a catalyst in microwave-assisted, solvent-free syntheses of 2-amino-4-arylthiazoles. dergipark.org.tr Solid acid catalysts, such as silica-supported tungstosilisic acid, have also been developed for the one-pot synthesis of Hantzsch thiazole derivatives, offering the advantage of being reusable. researchgate.net

For reactions involving metal-catalyzed cross-coupling to modify the tolyl moiety, the choice of both the metal and the ligand is critical. Palladium catalysts are commonly used for these transformations. organic-chemistry.org The ligand coordinated to the metal center can significantly influence the catalyst's activity, stability, and selectivity. For example, bulky phosphine (B1218219) ligands can promote reductive elimination and prevent catalyst deactivation. The screening of different catalysts and ligands is often necessary to identify the optimal conditions for a specific transformation.

Yield Enhancement and Purity Considerations

Maximizing the yield of the desired product while ensuring high purity are primary goals in any synthetic procedure. For the synthesis of this compound, several factors can be manipulated to enhance yield and purity.

Optimizing the stoichiometry of the reactants is a fundamental step. Using a slight excess of one reactant can sometimes drive the reaction to completion. The order of addition of reactants can also be important. Purification of the final product is typically achieved through techniques such as recrystallization or column chromatography. vulcanchem.com The choice of solvent for recrystallization is critical for obtaining a pure crystalline product. In column chromatography, the selection of the stationary phase (e.g., silica gel) and the eluent system is optimized to achieve good separation of the desired product from any impurities. arkat-usa.org

Advanced Spectroscopic and Crystallographic Characterization of 2 O Tolyl Thiazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(o-tolyl)thiazole, ¹H and ¹³C NMR provide unambiguous evidence for the connectivity of atoms, while advanced 2D techniques can reveal through-bond and through-space correlations.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons on the tolyl and thiazole (B1198619) rings. The chemical shift (δ), multiplicity, and coupling constants (J) of these signals are indicative of their specific electronic and spatial environments.

The aromatic region typically shows a complex pattern for the four protons of the ortho-substituted tolyl ring and the two protons of the thiazole ring. The methyl group on the tolyl ring appears as a distinct singlet in the upfield region. In a closely related compound, 4-phenyl-2-(o-tolyl)thiazole, the ¹H NMR spectrum was found to conform to the expected structure. thermofisher.com

Table 1: Expected ¹H NMR Chemical Shifts for this compound Data are estimated based on general principles and analysis of related structures.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Thiazole H-4 | ~7.30 - 7.60 | Doublet | Chemical shift is influenced by the electronic nature of the adjacent sulfur atom. |

| Thiazole H-5 | ~7.80 - 8.10 | Doublet | Typically downfield due to proximity to the nitrogen atom. |

| Tolyl Aromatic Protons | ~7.20 - 7.80 | Multiplet | Four protons exhibiting complex splitting patterns due to ortho substitution. |

| Tolyl Methyl Protons (-CH₃) | ~2.40 - 2.60 | Singlet | A characteristic signal for the methyl group attached to the aromatic ring. |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the thiazole ring resonate at characteristic downfield shifts, with the C2 carbon, bonded to both sulfur and nitrogen, being the most deshielded. The carbons of the tolyl ring show distinct signals, and the methyl carbon appears in the far upfield region.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Data are estimated based on general principles and analysis of related structures.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Thiazole C2 | ~165 - 170 | Attached to two heteroatoms (N and S), resulting in a significant downfield shift. |

| Thiazole C4 | ~115 - 125 | |

| Thiazole C5 | ~140 - 145 | |

| Tolyl C-ipso (attached to thiazole) | ~130 - 135 | |

| Tolyl C-ortho (with -CH₃) | ~135 - 140 | |

| Tolyl Aromatic Carbons | ~125 - 131 | Four distinct signals for the remaining aromatic carbons. |

| Tolyl Methyl Carbon (-CH₃) | ~20 - 22 | Characteristic chemical shift for an aryl-bound methyl group. |

While 1D NMR spectra provide primary structural data, two-dimensional (2D) NMR experiments are essential for unambiguous assignment and conformational analysis. numberanalytics.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks within the tolyl and thiazole rings, confirming the connectivity of adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each proton to its corresponding carbon atom. numberanalytics.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. numberanalytics.com This is particularly useful for connecting the tolyl ring to the thiazole ring by observing correlations between the tolyl protons and the thiazole C2 carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space correlations between protons that are in close proximity. numberanalytics.com For this compound, a NOESY spectrum would be crucial for determining the preferred rotational conformation of the tolyl group relative to the thiazole ring by identifying spatial correlations between the tolyl methyl protons and the thiazole H-5 proton. In studies of related thiazole derivatives, NOESY has been successfully used to confirm stereochemistry. allenpress.com

¹³C NMR Spectral Analysis for Carbon Framework

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. uomustansiriyah.edu.iq The resulting spectrum provides a fingerprint of the functional groups present in the molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the aromatic rings and the heterocyclic thiazole system. mjcce.org.mkresearchgate.net

Table 3: Characteristic IR Vibrational Modes for this compound Data compiled from general spectroscopic tables and studies on related thiazole compounds. scialert.netscispace.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | Vibrations of the C-H bonds on both the tolyl and thiazole rings. |

| Aliphatic C-H Stretch | 2850 - 2985 | Symmetric and asymmetric stretching of the methyl (-CH₃) group. scialert.net |

| C=N Stretch (Thiazole Ring) | 1610 - 1640 | A characteristic stretching vibration for the imine bond within the thiazole ring. |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands corresponding to the skeletal vibrations of the tolyl and thiazole rings. |

| C-S Stretch (Thiazole Ring) | 650 - 750 | Stretching vibration involving the carbon-sulfur bond in the thiazole ring. scialert.netscispace.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. savemyexams.com It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern. acdlabs.com

For this compound (C₁₀H₉NS), the calculated molecular weight is approximately 175.05 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 175. A small M+1 peak at m/z ≈ 176 would also be visible due to the natural abundance of the ¹³C isotope. savemyexams.com

Fragmentation is induced by imparting energy to the molecule, causing it to break apart in a predictable manner. acdlabs.com The stability of the resulting fragments dictates the observed pattern.

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Notes |

| 175 | [C₁₀H₉NS]⁺ | Molecular ion (M⁺) peak. |

| 160 | [C₉H₆NS]⁺ | Loss of a methyl radical (•CH₃) from the tolyl group. |

| 91 | [C₇H₇]⁺ | Formation of the stable tropylium (B1234903) ion from the tolyl group. |

| 84 | [C₄H₄S]⁺ or [C₃H₂NS]⁺ | Fragments corresponding to the cleavage of the thiazole ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. bspublications.net Molecules with conjugated π-systems and heteroatoms containing non-bonding electrons, such as this compound, exhibit characteristic UV-Vis absorption spectra.

The electronic structure of this compound allows for several types of electronic transitions: matanginicollege.ac.in

π → π* transitions: These high-intensity absorptions arise from the excitation of electrons in the π-bonding orbitals of the conjugated aromatic and heterocyclic system to π-antibonding orbitals.

n → π* transitions: These are lower-intensity absorptions resulting from the promotion of non-bonding electrons (from the nitrogen and sulfur atoms) to π-antibonding orbitals.

Due to the conjugated system formed by the tolyl and thiazole rings, the absorption maxima (λmax) are expected to be in the UV region (200-400 nm). The specific wavelengths and intensities of these absorptions are sensitive to the solvent used. bspublications.net

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Structure

A comprehensive search of scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction (SCXRD) data for the specific compound this compound. Consequently, detailed research findings including crystallographic parameters such as unit cell dimensions, space group, bond lengths, bond angles, and intermolecular interactions for the solid-state molecular structure of this compound are not available.

While SCXRD studies have been conducted on various derivatives containing the o-tolyl and thiazole moieties, the strict focus of this article on this compound precludes the inclusion of data from these related but distinct chemical entities. researchgate.netajol.infoeurekaselect.commjcce.org.mkscispace.com The crystallographic data for derivatives are not directly transferable to the parent compound due to the influence of different substituents on the crystal packing and molecular conformation.

Therefore, an analysis based on direct experimental SCXRD findings for this compound cannot be provided at this time.

Computational and Theoretical Investigations of 2 O Tolyl Thiazole Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to thiazole (B1198619) derivatives to predict their geometries, electronic properties, and spectroscopic characteristics. researchgate.netmaterialsciencejournal.org DFT calculations are often performed using specific functionals and basis sets, such as B3LYP/6-31G(d,p) or B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.netmjcce.org.mk

A fundamental step in computational analysis is geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For a derivative, 3-(4-(3-(2,5-dimethylphenyl)-3-methylcyclobutyl)thiazol-2-yl)-2-(o-tolyl)thiazolidin-4-one, DFT calculations at the B3LYP/6-31G(d,p) and B3LYP/6-31G+(d,p) levels have been used to determine structural parameters like bond lengths and angles. mjcce.org.mk The results from these calculations show excellent agreement with experimental data obtained from single-crystal X-ray diffraction, confirming the accuracy of the theoretical model. mjcce.org.mk

These studies provide detailed insights into the molecule's three-dimensional structure, including the planarity of the thiazole ring and the spatial orientation of the o-tolyl group. Electronic properties, such as the distribution of electron density and atomic net charges, are also investigated to understand the reactivity and stability of these compounds. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a 2-(o-Tolyl)thiazole Derivative Data based on studies of related thiazole structures; specific values for this compound may vary.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) | Experimental Value (X-ray) |

|---|---|---|---|

| Bond Length (Å) | S1-C2 | 1.76 | 1.75 |

| Bond Length (Å) | N1-C2 | 1.32 | 1.31 |

| Bond Angle (°) | S1-C2-N1 | 115.2 | 115.0 |

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in molecular interactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net

For various thiazole derivatives, the HOMO and LUMO energy levels and their distributions have been calculated using DFT. researchgate.net In many cases, the HOMO is delocalized over the thiazole and adjacent aromatic rings, while the LUMO's localization can vary depending on the substituents. researchgate.net The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a key indicator of molecular stability and reactivity. materialsciencejournal.org A smaller energy gap suggests higher reactivity. materialsciencejournal.org These parameters are essential for predicting how a molecule will interact with biological targets. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for Thiazole Derivatives Values are illustrative and based on published data for various thiazole derivatives.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Method |

|---|---|---|---|---|

| 2-Amino-4-(p-tolyl)thiazole | -5.54 | -0.98 | 4.56 | B3LYP/6-311G(d,p) researchgate.net |

| 2-(p-tolyl)-2,3-dihydro-1H-perimidine | -4.85 | -0.60 | 4.25 | B3LYP/6-311G(d,p) materialsciencejournal.org |

DFT calculations are a reliable method for predicting vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. mjcce.org.mk Theoretical spectra for derivatives of this compound have been computed and compared with experimental data. mjcce.org.mkresearchgate.net The calculated vibrational modes and chemical shifts often show excellent agreement with those recorded experimentally, aiding in the structural confirmation of newly synthesized compounds. mjcce.org.mk For instance, Fourier Transform Infrared (FTIR) spectra are typically calculated in the 4000–400 cm⁻¹ range, while ¹H and ¹³C NMR chemical shifts are predicted to support experimental assignments. mjcce.org.mkresearchgate.net

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a this compound Derivative Data derived from studies on 3-(4-(3-(2,5-dimethylphenyl)-3-methylcyclobutyl)thiazol-2-yl)-2-(o-tolyl)thiazolidin-4-one. mjcce.org.mk

| Spectroscopy | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| FT-IR (cm⁻¹) | C=O Stretching | ~1700 | ~1690 |

| ¹H NMR (ppm) | Aromatic Protons | 7.0 - 8.0 | 7.1 - 7.9 |

| ¹³C NMR (ppm) | Thiazole C2 | ~165 | ~164 |

Frontier Molecular Orbital (FMO) Analysis

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to understand how potential drug candidates interact with their biological targets. researchgate.netresearchgate.net

Docking simulations calculate a score that estimates the binding affinity between the ligand and the protein target. acs.org A lower docking score (more negative value) generally indicates a stronger, more favorable binding interaction. acs.org Various thiazole derivatives have been docked into the active sites of several cancer-related proteins, such as human epidermal growth factor receptor (HER2), aurora kinase, tubulin, and epidermal growth factor receptor tyrosine kinase (EGFR-TK). researchgate.netresearchgate.netacs.orgmdpi.com These studies help in identifying compounds with high predicted activity. For example, certain 2-amino thiazole derivatives showed excellent docking scores against the aurora kinase protein (PDB ID: 1MQ4), with one compound achieving a score of -9.67 kcal/mol. acs.org Similarly, other thiazole conjugates have shown strong binding energies against Rho6 protein and tubulin. researchgate.netnih.gov

Table 4: Predicted Binding Affinities of Thiazole Derivatives with Various Protein Targets

| Thiazole Derivative Class | Protein Target (PDB ID) | Best Docking Score/Binding Energy (kcal/mol) |

|---|---|---|

| 2-Amino Thiazole Derivatives | Aurora Kinase (1MQ4) | -9.67 acs.org |

| 2,4-Disubstituted Thiazoles | Tubulin (4O2B) | Not explicitly stated, but showed excellent binding mode researchgate.net |

| Thiazole-Triazole Conjugates | Human Myosin 9b (5C5S) | Better than Doxorubicin ajgreenchem.com |

| Thiazole Conjugates | Rho6 Protein | -9.2 nih.gov |

| Thiadiazole-Thiazole Derivatives | EGFR Tyrosine Kinase | Not explicitly stated, but established binding mdpi.com |

Beyond predicting binding affinity, molecular docking reveals the specific interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and arene-cation (π-cation) interactions. nih.gov Identifying the key amino acid residues in the protein's active site that interact with the ligand is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. researchgate.net For instance, docking studies of thiazole derivatives with the Rho6 protein identified key interactions with residues like Ser95, Glu138, and Lys15 through hydrogen bonds and arene-cation forces. nih.gov Similarly, the most potent tubulin inhibitors were found to have an excellent binding mode within the colchicine (B1669291) binding site of tubulin. researchgate.net

Table 5: Key Binding Interactions of Thiazole Derivatives in Protein Active Sites

| Derivative/Compound | Protein Target | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| Compound 13a | Rho6 Protein | Ser95, Glu138, Arg96 | Hydrogen Bond, Arene-cation nih.gov |

| Compound 13b | Rho6 Protein | Asp132 | Hydrogen Bond nih.gov |

| Compound 15 | Rho6 Protein | Lys15 | Arene-cation nih.gov |

| Compounds 7c and 9a | Tubulin | Residues in colchicine binding site | Excellent binding mode researchgate.net |

Protein-Ligand Binding Affinity Prediction

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a virtual microscope to observe the time-dependent behavior of molecules. For this compound derivatives, these simulations are crucial for understanding their structural dynamics, which ultimately govern their interactions with biological targets.

The conformational landscape of this compound derivatives is a key determinant of their biological activity. The rotational freedom between the o-tolyl and thiazole rings allows the molecule to adopt various spatial arrangements, or conformers. MD simulations can map these conformational states and the energy barriers between them.

The flexibility of these derivatives is often analyzed by monitoring the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over time. plos.orgnih.gov For instance, a study on thiazole-based hydrazones targeting breast cancer cells utilized MD simulations to assess the stability and conformational behavior of the compounds within the binding site of the epidermal growth factor receptor (EGFR). nih.gov The analysis of parameters like RMSD, RMSF, and protein-ligand contacts helps in understanding the dynamic stability of the ligand-protein complex. nih.govresearchgate.net

The following table illustrates typical data obtained from MD simulations for a hypothetical this compound derivative complexed with a target protein.

| Simulation Parameter | Value | Interpretation |

| Average RMSD (Protein) | 1.5 Å | Indicates a stable protein backbone during the simulation. |

| Average RMSD (Ligand) | 0.8 Å | Suggests the ligand maintains a stable binding pose. |

| Average RMSF (Binding Site Residues) | 1.2 Å | Shows minor fluctuations, indicating stable interactions. |

| Average RMSF (o-Tolyl group) | 2.5 Å | Higher fluctuation suggests rotational flexibility of this group. |

This table is illustrative and based on typical findings in MD simulation studies of similar compounds.

For example, MD simulations performed on thiazole derivatives targeting the main protease of SARS-CoV-2 have provided insights into the thermodynamic properties of binding and the stability of the docked poses. mdpi.com Similarly, simulations of thiazole derivatives as potential inhibitors of the LasR protein in Pseudomonas aeruginosa have been used to investigate the stability of protein-ligand complexes. plos.org

The dynamic behavior is often characterized by analyzing the number and duration of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein. plos.org These interactions are critical for the binding affinity and selectivity of the compound. A study on 2-amino thiazole derivatives as Aurora kinase inhibitors employed MD simulations for 100 ns to verify the stable binding of the compounds. acs.org

The table below presents a hypothetical analysis of the dynamic interactions of a this compound derivative within a protein's active site.

| Interaction Type | Key Interacting Residues | Occupancy (%) |

| Hydrogen Bond | Asp123, Gln78 | 85, 60 |

| Hydrophobic (π-π stacking) | Phe45, Tyr99 | 95, 70 |

| van der Waals | Leu42, Val88, Ile101 | >90 |

This table is a representative example based on common interaction patterns observed in MD simulations of small molecules binding to proteins.

Conformational Analysis and Flexibility

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org For this compound derivatives, QSAR models can predict the biological activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

QSAR models are built using a dataset of compounds for which the biological activity (e.g., IC50 values) has been experimentally determined. jst.go.jp Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric parameters).

A study on 2-arylidenehydrazinyl-4-arylthiazole analogues used QSAR to explain the qualitative structure-antibacterial activity relationships by calculating quantum-chemical and physicochemical properties. jst.go.jp Another QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors identified key molecular descriptors associated with their biological activity. laccei.org

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of this compound derivatives with their corresponding biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the biological activity. researchgate.netacs.org

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. researchgate.net

The resulting QSAR equation can provide insights into the structural features that are important for the desired biological activity. For example, a hypothetical QSAR model for the anti-inflammatory activity of this compound derivatives might look like this:

pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (H-bond Donors) + C

This equation would suggest that higher lipophilicity (LogP) and a greater number of hydrogen bond donors enhance the activity, while increased molecular weight has a negative impact.

The table below shows a sample of descriptors that might be used in a QSAR study of this compound derivatives.

| Descriptor | Type | Description | Potential Influence on Activity |

| LogP | Physicochemical | Lipophilicity | Affects membrane permeability and binding to hydrophobic pockets. |

| TPSA | Topological | Topological Polar Surface Area | Relates to hydrogen bonding potential and permeability. |

| Molecular Weight | Constitutional | Mass of the molecule | Can influence solubility and steric hindrance. |

| Number of Rotatable Bonds | Constitutional | Molecular flexibility | Affects conformational entropy upon binding. |

| Dipole Moment | Electronic | Polarity of the molecule | Influences electrostatic interactions with the target. |

This table provides examples of descriptors commonly employed in QSAR studies.

By integrating the insights from MD simulations and QSAR modeling, researchers can gain a comprehensive understanding of the structure-dynamics-activity relationships of this compound derivatives, facilitating the rational design of new compounds with optimized properties.

Pharmacological and Biological Research Applications of 2 O Tolyl Thiazole Derivatives

Antimicrobial Activities

The antimicrobial properties of 2-(O-Tolyl)thiazole derivatives have been widely studied, demonstrating their potential to combat various pathogenic microorganisms.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Research has shown that certain this compound derivatives exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of novel bis-thiazole derivatives connected to quinoxaline (B1680401) or thienothiophene through 2-phenoxy-N-arylacetamide groups were synthesized and tested for their antibacterial properties. acs.org One compound in this series demonstrated comparable activity to the antibiotic tobramycin (B1681333) against Staphylococcus aureus, with an inhibition zone of 12 mm. acs.org Another derivative showed a minimum inhibitory concentration (MIC) of 20 mg/mL against Bacillus subtilis. acs.org

In a separate study, a new series of 2-(3′-indolyl)-N-arylthiazole-4-carboxamides were designed and evaluated for their antibacterial activity. nih.gov Several compounds from this series were identified as potent and selective antibacterial agents against Gram-negative bacterial strains. nih.gov Similarly, other research has highlighted that while some thiazole (B1198619) derivatives show promising activity against Gram-positive bacteria like S. aureus, others are more effective against Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. mdpi.comderpharmachemica.com The substitution patterns on the thiazole and the tolyl rings appear to play a crucial role in determining the antibacterial spectrum and potency. nanobioletters.com For example, the presence of electron-donating groups like methyl or methoxy (B1213986) on the phenyl ring was found to decrease activity against Gram-negative strains and rendered the compounds inactive against S. aureus. nanobioletters.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Derivative Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Bis-thiazole derivative | Staphylococcus aureus | Inhibition zone of 12 mm (comparable to tobramycin) | acs.org |

| Bis-thiazole derivative | Bacillus subtilis | MIC of 20 mg/mL | acs.org |

| 2-(3′-indolyl)-N-arylthiazole-4-carboxamide | Gram-negative strains | Potent and selective activity | nih.gov |

| Phenyl-substituted thiazolidinone | Gram-negative strains | Active | nanobioletters.com |

| Methyl/methoxy-substituted phenyl-thiazolidinone | Staphylococcus aureus | Inactive | nanobioletters.com |

Antifungal Efficacy against Yeast and Filamentous Fungi

The antifungal potential of this compound derivatives has been investigated against a range of yeast and filamentous fungi. Studies have shown that these compounds can exhibit significant antifungal activity, often comparable to or even exceeding that of established antifungal agents. For example, newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong activity against reference strains of Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.015 to 3.91 µg/mL. nih.gov Further testing against clinical isolates of C. albicans from hospitalized patients confirmed their potent antifungal effect, with MIC values between 0.008 and 7.81 µg/mL. nih.gov

Other research has also highlighted the broad-spectrum antifungal potential of thiazole derivatives. mdpi.comnih.gov For instance, some derivatives have shown efficacy against various Candida species and filamentous fungi like Aspergillus fumigatus and Trichophyton rubrum. mdpi.comnih.gov The mechanism of action for some of these compounds may involve increasing the permeability of the fungal cell membrane or cell wall. preprints.org The structural features of the derivatives, such as the presence of a cyclopropane (B1198618) ring, have been shown to contribute significantly to their high antifungal activity. nih.govpreprints.org

Table 2: Antifungal Activity of Selected this compound Derivatives

| Derivative Type | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole | Candida albicans (reference strains) | 0.015–3.91 | nih.gov |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole | Candida albicans (clinical isolates) | 0.008–7.81 | nih.gov |

| Dicyclopropyl-thiazole compounds | Yeasts | 0.24-7.81 | preprints.org |

| Aminothioxanthones | Candida spp., Aspergillus fumigatus, Trichophyton rubrum | Varied | mdpi.com |

Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents. Thiazole derivatives, including those related to this compound, have been identified as a promising class of compounds in this regard. fabad.org.tr The thiazole nucleus is a key component of several compounds with demonstrated antitubercular activity. Research in this area focuses on synthesizing and evaluating novel derivatives for their ability to inhibit the growth of Mycobacterium tuberculosis.

Mechanistic Insights into Antimicrobial Action

Understanding the mechanism of action is crucial for the development of effective antimicrobial drugs. For this compound derivatives, several mechanisms have been proposed based on their structural similarities to known antimicrobial agents and through dedicated studies. Some derivatives are believed to exert their antimicrobial effects by interfering with essential cellular processes. For example, some thiazole-containing compounds act as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. nih.gov Others may disrupt the fungal cell membrane integrity, leading to cell death. preprints.org The specific mechanism can vary depending on the exact structure of the derivative and the target microorganism.

Anticancer Activities

In addition to their antimicrobial properties, derivatives of this compound have demonstrated significant potential as anticancer agents.

Cytotoxicity against various Human Cancer Cell Lines (e.g., HepG-2, HCT-116, MCF-7, HeLa, A549)

A substantial body of research has focused on the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. These studies have consistently shown that structural modifications to the core molecule can lead to potent and selective anticancer activity.

For instance, a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives were synthesized and evaluated for their cytotoxic effects. nih.gov One compound in this series showed notable activity against the Hep-G2 (human hepatocarcinoma) cell line with an IC50 value of 11.6 ± 0.12 µM. nih.gov Another study on novel thiazole derivatives based on pyrazoline also reported anticancer activity. ekb.eg

Thiazole derivatives have also been investigated for their efficacy against colon cancer cell lines. In one study, certain 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl) thiazole derivatives exhibited significant growth inhibition against HCT-116 cells, with IC50 values as low as 3.16 ± 0.90 µM. diva-portal.org These compounds were also effective against the HT-29 colon cancer cell line. diva-portal.org

The MCF-7 breast cancer cell line has been another common target for evaluating the anticancer potential of these derivatives. Several studies have reported compounds with potent activity against MCF-7 cells. mdpi.commdpi.comnih.gov For example, a series of novel 2,4-disubstituted-1,3-thiazole analogues showed strong anti-breast cancer effects with IC50 values ranging from 3.36 to 6.09 µg/ml. nih.gov

The HeLa cervical cancer cell line has also been used to screen this compound derivatives. acs.orgnih.gov In one study, a synthesized thiazole derivative exhibited an IC50 value of 2.97 µM against HeLa cells. acs.org Another series of bis-thiazole derivatives showed that one compound had a remarkably potent cytotoxic effect on HeLa cells, with an IC50 value of 0.00065 µM after 72 hours of treatment. nih.gov

Finally, the A549 lung cancer cell line has been a focus of investigation. Novel 2-[2-(chroman-4-ylidene)hydrazinyl]-4/5-substituted thiazole derivatives were synthesized and showed high cytotoxic profiles with selectivity on A549 cells. nih.gov These compounds were found to induce apoptosis intrinsically. nih.gov Other studies have also identified thiazole derivatives with cytotoxic potency against A549 cells. nih.govnih.gov

Table 3: Cytotoxic Activity of Selected this compound Derivatives against Various Cancer Cell Lines

| Derivative Type | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| N-phenyl-2-p-tolylthiazole-4-carboxamide | Hep-G2 | 11.6 ± 0.12 µM | nih.gov |

| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl) thiazole | HCT-116 | 3.16 ± 0.90 µM | diva-portal.org |

| 2,4-disubstituted-1,3-thiazole | MCF-7 | 3.36 - 6.09 µg/ml | nih.gov |

| Thiazole derivative | HeLa | 2.97 µM | acs.org |

| Bis-thiazole derivative | HeLa | 0.00065 µM | nih.gov |

| 2-[2-(chroman-4-ylidene)hydrazinyl]-4/5-substituted thiazole | A549 | High cytotoxicity | nih.gov |

Targeted Anticancer Mechanisms (e.g., enzyme inhibition like hLDHA, aromatase inhibition)

Researchers have investigated this compound derivatives for their ability to selectively target mechanisms crucial for cancer cell survival and proliferation. Key among these are the inhibition of human lactate (B86563) dehydrogenase A (hLDHA) and aromatase.

Human Lactate Dehydrogenase A (hLDHA) Inhibition: The hLDHA enzyme is critical for anaerobic glycolysis, a process highly active in many cancer cells. By inhibiting this enzyme, compounds can disrupt the energy supply to tumors. A series of thiazole-based small molecules were designed as hLDHA inhibitors. nih.govacs.org In this series, compounds featuring an o-tolyl group were synthesized and evaluated. nih.govacs.org For instance, the compound 4-Phenyl-3-(o-tolyl)thiazol-2(3H)-imine and its derivatives showed inhibitory effects against the hLDHA enzyme. nih.gov Specifically, derivatives with electron-withdrawing groups, such as a nitro group at the ortho position of an attached phenyl ring, demonstrated enhanced binding affinity in molecular docking studies and significant enzyme inhibition. nih.govacs.org Compounds 8c and 8l, which are derivatives, showed good enzyme inhibitory activities of 53% and 52% respectively in competition with pyruvate. nih.govacs.org

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a major strategy in treating hormone-dependent breast cancer. sci-hub.se Thiazole-containing compounds have been explored as potential aromatase inhibitors. sci-hub.seresearchgate.netresearchgate.netnih.gov Studies on thiazole-dihydrofuran derivatives and other thiazole hybrids have shown promising results. sci-hub.se For example, certain derivatives demonstrated an inhibition profile similar to the drug letrozole (B1683767) in vitro. sci-hub.se One study highlighted a thiadiazole derivative, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide, which showed potent aromatase inhibitory activity with an IC50 value of 0.062 mmol L-1 on MCF-7 breast cancer cells. researchgate.net

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 4-Phenyl-3-(o-tolyl)thiazol-2(3H)-imine Derivatives | hLDHA | Derivatives showed significant inhibitory activity; electron-withdrawing groups enhanced potency. Compound 8c exhibited 53% inhibition. | nih.govacs.org |

| Thiadiazole Derivatives with p-tolylamino group | Aromatase | Compound 4y showed potent inhibition with an IC50 of 0.062 mmol L-1 against MCF-7 cells. | researchgate.net |

| Thiazole-dihydrofuran Derivatives | Aromatase | Compounds 2g and 2l showed an inhibition profile similar to letrozole. | sci-hub.se |

Structure-Activity Relationships for Anticancer Potential

The relationship between the chemical structure of this compound derivatives and their anticancer activity (Structure-Activity Relationship, SAR) is a critical area of investigation for designing more potent and selective agents.

Studies have revealed several key insights. For instance, in a series of 2,4,5-trisubstitutedthiazole derivatives, the nature of the substituent at the 5-position of the thiazole ring was crucial for cytotoxicity. nih.gov Compound 6, which features a para-tolyl group at this position along with a phenylureido group at the 2-position, was the most potent inhibitor against MCF7, MDA231, and K562 cancer cell lines, with IC50 values of 22, 26, and 11 μM, respectively. nih.gov This suggests that the presence of a tolyl group at specific positions can significantly enhance anticancer activity. In contrast, compounds with a free amino group at the 2-position showed no cytotoxic effect on the K562 cell line. nih.gov

In another study on thiazole scaffold-based hLDHA inhibitors, substitution at the ortho position of an attached phenyl ring was found to be preferable to para substitution for in vitro cytotoxicity. nih.gov Furthermore, electron-withdrawing groups were shown to result in better cytotoxicity than electron-donating moieties. nih.gov For bis-thiazole derivatives, the presence of two electron-withdrawing chloro groups was found to greatly increase cytotoxicity, with one such compound (5f) exhibiting an IC50 value of 6 nM. frontiersin.org The strategic placement of substituents, such as methoxy groups on a phenyl ring attached to the thiazole, has also been shown to be a requirement for cytotoxic activity. mdpi.com

| Compound Series | Structural Feature | Impact on Anticancer Activity | Reference |

|---|---|---|---|

| 2,4,5-trisubstitutedthiazoles | para-tolyl group at 5-position | Significantly enhanced cytotoxicity against multiple cancer cell lines. | nih.gov |

| hLDHA inhibitors | ortho vs. para substitution on phenyl ring | Ortho substitution is preferred for higher cytotoxicity. | nih.gov |

| hLDHA inhibitors | Electron-withdrawing groups | Exhibited better in vitro cytotoxicity than electron-donating groups. | nih.gov |

| Bis-thiazole derivatives | Presence of two chloro groups | Greatly increased cytotoxic effect. | frontiersin.org |

Anti-Inflammatory Activities

The thiazole nucleus is a common scaffold in molecules developed for anti-inflammatory purposes. researchgate.netijpsjournal.com Derivatives of this compound have been evaluated for their ability to mitigate inflammatory responses, often through the modulation of key enzymatic pathways. frontiersin.orgnih.gov

Modulation of Inflammatory Pathways (e.g., COX, LOX enzymes)

A primary mechanism for the anti-inflammatory action of many drugs is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

Research has shown that thiazole derivatives can act as potent inhibitors of these enzymes. frontiersin.orgnih.gov In one study, a series of thiazole derivatives were synthesized and tested for their inhibitory activity against COX-1, COX-2, and 5-LOX. frontiersin.org Several compounds were identified as potent and selective COX-2 inhibitors, with IC50 values in the low micromolar range. frontiersin.org For example, compounds 5d and 5e were dominant and selective COX-2 inhibitors with high selectivity index values. frontiersin.org These same compounds also showed inhibitory activity against 5-LOX. frontiersin.org

Another study investigated two novel thiazole derivatives, finding that both potently inhibited COX-2-dependent prostaglandin (B15479496) E2 (PGE2) production. nih.gov One of the compounds was also a specific and highly potent inhibitor of COX-1. nih.gov The dual inhibition of both COX and LOX pathways by certain thiazole-pyrazole hybrids has also been reported, highlighting the versatility of the thiazole scaffold in designing multi-target anti-inflammatory agents. sciepub.commdpi.com

| Compound Series | Target Enzyme(s) | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-2 | 0.76–9.01 μM | frontiersin.org |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | 5-LOX | 23.08 and 38.46 μM for compounds 5d and 5e | frontiersin.org |

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (B32628) (Compound 1) | COX-1 | 5.56 x 10⁻⁸ μM | nih.gov |

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (Compound 1) | COX-2 | 9.01 μM | nih.gov |

| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (Compound 2) | COX-2 | 11.65 μM | nih.gov |

In Vitro and In Vivo Anti-Inflammatory Models

The anti-inflammatory potential of this compound derivatives has been validated using various preclinical models.

In Vitro Models: In vitro assays commonly involve measuring the inhibition of enzymes like COX and 5-LOX or assessing the stabilization of human red blood cell (HRBC) membranes, which is an indicator of anti-inflammatory activity. researchgate.net Thiazole derivatives have demonstrated significant activity in these assays. frontiersin.orgresearchgate.net

In Vivo Models: The carrageenan-induced paw edema model in rodents is a standard and widely used assay for evaluating acute anti-inflammatory effects. researchgate.netfrontiersin.orgpensoft.netplos.org Numerous studies have shown that thiazole derivatives can significantly reduce paw edema in this model. researchgate.netpensoft.net For example, some thiazole derivatives provided up to 83% protection in the carrageenan-induced rat paw edema model. researchgate.net Another study found that novel thiazolo[4,5-b]pyridin-2-ones, when injected intraperitoneally, showed potent anti-inflammatory effects in the same model, with some compounds being more potent than the reference drug Ibuprofen. pensoft.net The croton oil-induced ear edema assay is another model where thiazole derivatives have shown a potent effect in reducing edema, acting through the inhibition of both prostaglandin production and neutrophil recruitment. mdpi.com

Other Therapeutic Potentials

Beyond anticancer and anti-inflammatory applications, this compound derivatives have been explored for other valuable therapeutic properties, notably as antioxidants.

Antioxidant Activity

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Antioxidants can neutralize these harmful species. Thiazole derivatives have shown considerable promise as antioxidant agents. researchgate.net

The antioxidant capacity of these compounds is typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assays. mdpi.comnih.govsemanticscholar.org A study on a catechol hydrazinyl-thiazole derivative (CHT) found that its capacity to scavenge the ABTS radical was over three times more intense than that of Trolox, a standard antioxidant. mdpi.com Similarly, CHT showed much stronger scavenging activity against the DPPH radical compared to reference antioxidants. mdpi.com

Another study synthesized a series of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives and found they possessed moderate to high antioxidant activity in both DPPH and ABTS assays, with some compounds showing lower IC50 values (indicating higher potency) than the standard ascorbic acid. semanticscholar.org The combination of salicylic (B10762653) acid hydrazide and thiazole moieties in one molecule has also been shown to result in excellent antioxidant properties. ajol.info

| Compound/Series | Assay | Key Finding | Reference |

|---|---|---|---|

| Catechol hydrazinyl-thiazole (CHT) | ABTS | 3.16 times more active than Trolox. | mdpi.com |

| Catechol hydrazinyl-thiazole (CHT) | DPPH | Stronger scavenging activity than reference antioxidants. | mdpi.com |

| 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazoles | DPPH & ABTS | IC50 values ranged from 0.17-1.92 μM (DPPH) and 0.08-0.96 μM (ABTS). | semanticscholar.org |

| Salicylic acid hydrazide-thiazole hybrid | ABTS | Showed 87.9% antioxidant activity, close to ascorbic acid. | ajol.info |

Antidiabetic Activity

Thiazole derivatives have emerged as a significant class of compounds in the management of diabetes, particularly Type-II diabetes mellitus. ijpsjournal.com Their structural diversity allows them to target various enzymes and receptors involved in glucose metabolism. rasayanjournal.co.in Research has focused on their role as inhibitors of enzymes like α-amylase and α-glucosidase, which are crucial for carbohydrate digestion and absorption. ijpsjournal.com By inhibiting these enzymes, thiazole derivatives can help in controlling postprandial hyperglycemia.

Several studies have synthesized and evaluated novel thiazole derivatives for their antidiabetic potential. For instance, imidazopyridine-based thiazole compounds have demonstrated promising α-glucosidase enzyme inhibition. ijpsjournal.com Docking analyses of these compounds revealed excellent binding interactions within the active site of the enzyme, indicating their potential to effectively inhibit carbohydrate absorption. ijpsjournal.com Other research has identified thiazole derivatives with superior inhibitory potential, showing low IC50 values against both α-glucosidase and α-amylase. ijpsjournal.com

The thiazolidinedione class of drugs, which includes well-known antidiabetic agents like pioglitazone (B448) and rosiglitazone, features a thiazole-related core structure. rasayanjournal.co.innih.govrjptonline.org These compounds primarily act by targeting Peroxisome Proliferator-Activated Receptors (PPAR), particularly PPAR-γ. rasayanjournal.co.inresearchgate.net Activation of PPAR-γ improves insulin (B600854) sensitivity and helps control elevated blood sugar levels. ijpsjournal.comresearchgate.net Beyond PPARs, research has expanded to other targets like dipeptidyl peptidase IV (DPP-4) and 11 β–hydroxysteroid dehydrogenase type 1 (11 β-HSD1), with some thiazole derivatives showing potent inhibitory activity. rasayanjournal.co.inresearchgate.net

A study on sulfanilamide-incorporated 2,3-disubstituted thiazolidin-4-ones demonstrated significant antidiabetic activity in fructose-induced diabetic rats. scielo.org.co Compounds with p-hydroxy, p-chloro, and 2,4-dichloro substitutions showed a notable reduction in serum glucose levels, with some performing even better than the standard drug, pioglitazone. scielo.org.co

Table 1: Antidiabetic Activity of Selected Thiazole Derivatives

| Compound Class/Derivative | Target/Mechanism | Key Findings | Reference(s) |

|---|---|---|---|

| Imidazopyridine-based thiazoles | α-glucosidase inhibition | Showed promising potential as antidiabetic agents through effective carbohydrate absorption inhibition. | ijpsjournal.com |

| 2,4-Thiazolidinediones (e.g., Pioglitazone, Rosiglitazone) | PPAR-γ agonism | Effective in controlling elevated blood sugar levels by improving insulin sensitivity. ijpsjournal.comrasayanjournal.co.in | ijpsjournal.comrasayanjournal.co.innih.gov |

| Thiazole derivatives (unspecified) | α-glucosidase (α-Gly) and α-amylase (α-Amy) inhibition | Demonstrated superior inhibitory potential with IC50 values of 56.47 nM and 61.34 nM for α-Gly, and 152.48 nM and 124.84 nM for α-Amy, respectively. | ijpsjournal.com |

| Sulfanilamide-incorporated thiazolidin-4-ones | Unknown/Multiple | Compound with p-hydroxy substitution reduced serum glucose by 67.93% in diabetic rats. scielo.org.co | scielo.org.co |

| N-Arylthiazole-2-amines | α-glucosidase and β-glucosidase inhibition | Screened for inhibitory activities against these enzymes. | rjptonline.org |

Anticonvulsant Activity

The thiazole nucleus is a recognized pharmacophore in the development of anticonvulsant agents. biointerfaceresearch.com Its constrained structure is thought to contribute to its ability to interact with relevant biological targets in the central nervous system. biointerfaceresearch.com A variety of thiazole derivatives have been synthesized and evaluated for their potential to manage seizures, often using preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. biointerfaceresearch.comtandfonline.com

One study focused on novel thiazolidin-4-one substituted thiazoles. biointerfaceresearch.com In this series, the compound 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one emerged as the most active derivative. biointerfaceresearch.com Another area of research involves incorporating a cyclopentylmethylidene moiety into a thiazol-2-yl-hydrazine pharmacophore. tandfonline.com Several compounds from this series, particularly those with F-, Cl-, Br-, CF3-, and CH3-substituents, demonstrated significant anticonvulsant activity in the pentylenetetrazole model, with some having median effective doses (ED50) up to seven times lower than the reference drug, ethosuximide. tandfonline.com

Furthermore, research on thiopyrano[2,3-d]thiazoles has identified derivatives with pronounced anticonvulsant effects. nih.govresearchgate.net Specific compounds were found to positively affect the latent period before seizure onset, reduce the number of seizures, and decrease mortality rates in animal models. nih.govresearchgate.net The anticonvulsant properties of one derivative were found to be equivalent to the reference drug, sodium valproate. nih.govresearchgate.net Molecular docking studies for the most active compound from this series suggested a potential affinity for the GABAA receptor. nih.gov

Table 2: Anticonvulsant Activity of Selected Thiazole Derivatives

| Compound Series | Test Model(s) | Most Active Compound(s) / Key Findings | Reference(s) |

|---|---|---|---|

| Thiazolidin-4-one substituted thiazoles | MES, scPTZ | 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one was the most potent. | biointerfaceresearch.com |

| Cyclopentylmethylene-hydrazinyl-1,3-thiazoles | Pentylenetetrazole (PTZ) | Derivatives with F-, Cl-, Br-, CF3-, CH3-substituents showed ED50 values ≤ 20 mg/kg. | tandfonline.com |

| Triazolyl-thiazole derivatives | PTZ | Derivatives protected against seizures and reduced mortality rate. | tandfonline.com |

| Thiopyrano[2,3-d]thiazoles | Subcutaneous pentylenetetrazole (scPTZ) | Compound 14 showed activity equivalent to sodium valproate; potential affinity for GABAA receptor. | nih.govresearchgate.net |

| Thiazole-incorporated (arylalkyl)azoles | MES, PTZ | Showed significant protection, with a protective range of 33-100% in both models. researchgate.net | researchgate.net |

Acetylcholinesterase Inhibition

Thiazole derivatives are actively being investigated as inhibitors of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine (B1216132). acs.orgmdpi.com The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. acs.orgmdpi.com

Numerous studies have reported the synthesis of novel thiazole-based compounds with potent AChE inhibitory activity. For example, a series of thiazolylhydrazone derivatives were designed and tested, with several compounds showing significant AChE inhibition. mdpi.com Compound 2i from this series was identified as the most active agent, with an IC50 value of 0.028 µM, which is comparable to the standard drug donepezil. mdpi.com Molecular docking studies indicated that these compounds bind effectively to the active site of the AChE enzyme. mdpi.com